molecular formula C5H2Cl3N5O B14511367 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one CAS No. 62681-78-1

1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one

Cat. No.: B14511367
CAS No.: 62681-78-1
M. Wt: 254.5 g/mol
InChI Key: WSWITYBSUMKYBV-UHFFFAOYSA-N
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Description

1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is a chemical compound with a unique structure that includes an azido group attached to an imidazole ring and a trichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one typically involves the reaction of 2-azidoimidazole with trichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the azido group and to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The trichloroethanone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trichloroethanone group.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the trichloroethanone moiety can act as an electrophile, reacting with nucleophiles in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trichloroethanone group is advantageous.

Properties

CAS No.

62681-78-1

Molecular Formula

C5H2Cl3N5O

Molecular Weight

254.5 g/mol

IUPAC Name

1-(2-azidoimidazol-1-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)13-2-1-10-4(13)11-12-9/h1-2H

InChI Key

WSWITYBSUMKYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N=[N+]=[N-])C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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